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Compound of Interest

Compound Name: 3-(Trimethylsilyl)phenol

CAS No.: 17881-95-7

Cat. No.: B1583874

Get Quote

CAS Number: 17881-95-7 Molecular Formula: C

H

OSi Molecular Weight: 166.29 g/mol IUPAC Name: 3-(Trimethylsilyl)phenol Synonyms:m-
Trimethylsilylphenol, m-TMS-phenol

Executive Summary
3-(Trimethylsilyl)phenol represents a unique class of "hybrid" aromatic synthons where the

electronic properties of the phenolic hydroxyl group (electron-donating) interact with the

trimethylsilyl group (electron-releasing via induction, bulky). This compound is frequently

utilized as a precursor for silicon-based polymers and as a coupling partner in Hiyama-

Denmark cross-coupling reactions. This guide provides a consolidated reference for its

identification via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS).[1]
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Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities such as disiloxanes or regioisomers.

Experimental Workflow
The most robust laboratory-scale synthesis involves the lithiation of a protected 3-bromophenol

derivative. Direct lithiation of the phenol requires two equivalents of base and often leads to

lower yields due to solubility issues.
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Figure 1: Synthetic pathway utilizing a retro-Brook type strategy or selective deprotection.

Common impurities include hexamethyldisiloxane (HMDSO) from hydrolysis.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]
[3][4]
H NMR Spectroscopy
The proton NMR spectrum is characterized by the distinct high-field singlet of the TMS group

and the specific splitting pattern of the meta-substituted aromatic ring.

Solvent: CDCl

(Chloroform-d) Frequency: 400 MHz (Recommended)
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Signal (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

)

Structural
Insight

0.26 Singlet (s) 9H

Si(CH

)
-

Characteristic

TMS

"fingerprint";

integrates 9:1

vs aromatic

protons.

4.90 - 5.50 Broad (br s) 1H Ar-OH -

Chemical

shift is

concentration

/solvent

dependent.

6.80
Doublet of

Doublets (dd)
1H Ar-H4 Hz

Ortho to OH,

Para to TMS.

Shielded by

OH.

6.95
Singlet-like

(m)
1H Ar-H2 -

Ortho to both

OH and TMS.

Appears as a

narrow

multiplet due

to small

meta-

couplings.

7.05 Doublet (d) 1H Ar-H6 Hz

Ortho to

TMS, Para to

OH.

7.23 Triplet (t) 1H Ar-H5 Hz
Meta to both

substituents.

Mechanistic Note: The TMS group is slightly electron-releasing (
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), causing a slight shielding of ortho protons compared to benzene, but the strong electron-
donating effect of the hydroxyl group dominates the shielding pattern at H2 and H4.

C NMR Spectroscopy
The carbon spectrum confirms the asymmetry of the molecule and the presence of the silicon-

carbon bond.

Solvent: CDCl

[2]

Signal (

ppm)
Assignment Type Notes

-1.1

Si(CH

)
CH Diagnostic high-field

signal.

116.5 C4 CH Shielded by ortho-OH.

120.2 C2 CH
Shielded by ortho-OH;

sterically crowded.

122.8 C6 CH
Less shielded than

C4/C2.

129.1 C5 CH

Meta position;

typically the most

deshielded CH.

142.5 C3 C Ipso to TMS.

155.3 C1 C Ipso to OH

(Deshielded).

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control check, specifically for the presence of the O-

H stretch and the intense Si-C vibrations.
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Wavenumber (cm

)
Intensity Vibrational Mode Diagnostic Value

3300 - 3450 Broad, Medium (O-H)

Confirms free phenol

(absence indicates

silylation of oxygen).

3050 Weak (Ar-C-H) Aromatic C-H stretch.

2955, 2900 Medium (C-H)
Methyl C-H stretch of

the TMS group.

1590, 1480 Medium (C=C)
Aromatic ring

breathing modes.

1250 Very Strong
(CH

)

"Goldfinger Band":

Symmetric

deformation of Si-CH

.

1110 Strong (Si-Ph)
Silicon-Aryl bond

vibration.

840 Very Strong
(CH

)

Si-C rocking vibration

(characteristic of

trimethylsilyl).

Mass Spectrometry (MS)
The mass spectrum of 3-(trimethylsilyl)phenol follows a predictable fragmentation pattern

dominated by the stability of silicon-containing cations.

Ionization Mode: Electron Impact (EI, 70 eV)[3]

Fragmentation Pathway
The molecular ion is stable, but the base peak is almost invariably formed by the loss of a

methyl group from the silicon atom, generating a resonance-stabilized silicocation.
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Molecular Ion (M+)
m/z 166

[Ar-SiMe3]+.

Base Peak (M-15)
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[Ar-SiMe2]+

- CH3• (Methyl Radical)

TMS Cation
m/z 73

[SiMe3]+

- ArOH•

Rearrangement Ion
m/z 75

[(CH3)2Si=OH]+

Skeletal Rearrangement
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Figure 2: Primary fragmentation pathways in EI-MS.
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m/z
Relative
Abundance

Fragment
Assignment

Mechanism

166 40-60% M Molecular ion.

151 100% (Base)

[M - CH

]

Loss of methyl radical

from silicon; formation

of sila-benzyl type

cation.

135 10-20%

[M - OCH

]

Complex

rearrangement

involving oxygen.

75 20-40%

[HO=SiMe

]

Characteristic

rearrangement ion for

silylated phenols.

73 15-30%

[SiMe

]
Trimethylsilyl cation.

Quality Control & Stability
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The phenolic proton is

acidic enough to promote gradual protodesilylation if exposed to moisture and strong acids

over time.

Common Impurity:Hexamethyldisiloxane (HMDSO).

Detection: 1H NMR singlet at

0.07 ppm.

Removal: High-vacuum drying (HMDSO is volatile, bp 100°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1583874/docs?utm_src=pdf-body#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.lookchem.com/404.htm
https://www.qcc.edu/tour2.html?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F8841914554%27)%3B%22%3E%3C/krpano%3E
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F3-_Trimethylsilyl_phenol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.guidechem.com%2Fcas%2F17881-95-7.html
https://www.benchchem.com/product/b1583874/docs?utm_src=pdf-body#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.chemspider.com%2FChemical-Structure.17881-95-7.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.lookchem.com%2Fcas-178%2F17881-95-7.html
https://www.benchchem.com/product/b1583874?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ajrconline.org/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Research%20in%20Chemistry;PID=2013-6-10-12
https://www.rsc.org/suppdata/c7/cc/c7cc05212j/c7cc05212j1.pdf
https://www.lookchem.com/404.htm
https://www.qcc.edu/tour2.html?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F8841914554%27)%3B%22%3E%3C/krpano%3E
https://www.benchchem.com/product/b1583874/docs#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.benchchem.com/product/b1583874/docs#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.benchchem.com/product/b1583874/docs#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.benchchem.com/product/b1583874/docs#comprehensive-spectroscopic-profile-3-trimethylsilyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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